

Crystal Structure Analysis of 1-Adamantanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Adamantanecarboxylic acid

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Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of **1-adamantanecarboxylic acid** (C₁₁H₁₆O₂). It details the synthesis and crystallization protocols, the experimental setup for X-ray diffraction analysis, and a thorough examination of the resulting structural data at both low and ambient temperatures. The analysis reveals a temperature-dependent order-disorder transition and a consistent formation of centrosymmetric dimers through hydrogen bonding. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction

1-Adamantanecarboxylic acid is a key organic compound featuring a rigid, tricyclic adamantane cage attached to a carboxylic acid functional group.[1] This unique structure imparts notable properties such as high thermal stability, lipophilicity, and metabolic resistance to its derivatives.[2] Consequently, it serves as a crucial building block in medicinal chemistry for designing active pharmaceutical ingredients (APIs) and in materials science for the synthesis of novel polymers and metal-organic frameworks (MOFs).[1][2] Understanding its precise three-dimensional atomic arrangement in the solid state is fundamental for predicting its physical properties and its interactions in more complex supramolecular structures.

This guide focuses on the single-crystal X-ray diffraction studies that have elucidated the molecular and crystal structure of **1-adamantanecarboxylic acid** at two different temperatures, 173 K and 280 K.^{[3][4]} The findings highlight a phase transition from an ordered low-temperature state to a disordered high-temperature state, a phenomenon of significant interest in crystal engineering.^{[3][4]}

Experimental Protocols

Synthesis of 1-Adamantanecarboxylic Acid (Koch-Haaf Reaction)

A common and effective method for synthesizing **1-adamantanecarboxylic acid** is the Koch-Haaf reaction, which involves the carboxylation of adamantane.^{[5][6]}

Materials and Reagents:

- Adamantane
- 96% Sulfuric acid
- Carbon tetrachloride (or a suitable substitute like cyclohexane)
- 98% Formic acid
- t-Butyl alcohol
- 15N Ammonium hydroxide
- 12N Hydrochloric acid
- Chloroform
- Anhydrous sodium sulfate
- Methanol
- Water

Procedure:

- A reaction flask is charged with 96% sulfuric acid, carbon tetrachloride, and adamantane.[5]
- The mixture is stirred vigorously and cooled in an ice bath to maintain a temperature of 17–19°C.[5]
- A solution of t-butyl alcohol in 98-100% formic acid is added dropwise over 1–2 hours, ensuring the reaction temperature is maintained between 17–25°C.[5]
- After the addition is complete, the mixture is stirred for an additional 30 minutes before being poured onto crushed ice.[5]
- The layers are separated, and the acidic aqueous layer is extracted with carbon tetrachloride.[5]
- The combined organic layers are treated with 15N ammonium hydroxide, causing the crystalline ammonium 1-adamantanecarboxylate to precipitate.[5]
- The salt is collected by filtration, washed with cold acetone, and then suspended in water.[5]
- The suspension is acidified with 12N hydrochloric acid and extracted with chloroform.[5]
- The chloroform layer is dried over anhydrous sodium sulfate and evaporated to yield crude **1-adamantanecarboxylic acid**. [5]

Crystallization for X-ray Analysis

High-quality single crystals suitable for X-ray diffraction are obtained through recrystallization.

Procedure:

- The crude **1-adamantanecarboxylic acid** is dissolved in a minimal amount of hot methanol. [5]
- Water is added dropwise to the solution until slight turbidity is observed.

- The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.
- The resulting crystals are collected by filtration. For diffraction studies, a well-formed platelet crystal is selected.^[3]

Single-Crystal X-ray Diffraction

The crystal structure was determined by X-ray diffraction at two temperatures, 173 K (low-temperature, ordered phase) and 280 K (room-temperature, disordered phase).^[3]

Instrumentation and Data Collection:

- Diffractometer: Nonius CAD-4 diffractometer.^[3]
- Radiation Source: Graphite-monochromatized CuK α radiation ($\lambda = 1.54178 \text{ \AA}$).^[3]
- Temperature Control: A modified Nonius low-temperature attachment was used to maintain the crystal temperature at 173 K.^[3]
- Crystal Selection: A platelet crystal with dimensions of approximately 0.02 x 0.15 x 0.36 mm was selected for analysis.^[3]
- Unit Cell Determination: Unit cell parameters were determined from 25 well-centered reflections in the range $40^\circ \leq 2\theta \leq 60^\circ$.^[3]
- Data Collection: Intensity data was collected over a specified 2θ range.

Structure Solution and Refinement:

- Solution Method: The structure was solved using direct methods.^{[3][4]}
- Refinement: Full-matrix least-squares refinement was performed on the collected data. The final R-factors indicate the quality of the fit between the calculated and observed structure factors.^{[3][4]}

Data Presentation: Crystallographic Data

The crystal structure of **1-adamantanecarboxylic acid** has been determined to be triclinic, with the space group P-1 at both temperatures.[2][4] The unit cell contains two molecules (Z=2).[4] A summary of the key crystallographic data is presented below.

Table 1: Crystal Data and Structure Refinement for **1-Adamantanecarboxylic Acid**

Parameter	Value at 173 K (Ordered Phase)[4]	Value at 280 K (Disordered Phase)[4]
Empirical Formula	C ₁₁ H ₁₆ O ₂	C ₁₁ H ₁₆ O ₂
Formula Weight (g/mol)	180.24	180.24
Crystal System	Triclinic	Triclinic
Space Group	P-1	P-1
a (Å)	6.452(3)	6.503(2)
b (Å)	6.681(2)	6.849(2)
c (Å)	11.510(3)	11.620(4)
α (°)	80.84(2)	77.11(2)
β (°)	87.22(3)	85.77(2)
γ (°)	74.11(3)	76.34(2)
Volume (Å ³)	471.10	490.11
Z	2	2
Calculated Density (g/cm ³)	1.271	1.221
Observed Reflections	1347	828
R-factor (R)	0.0485	0.0874
Weighted R-factor (R _w)	0.0415	0.0512

Structural Analysis and Discussion

Molecular Structure and Dimerization

The core geometry of the adamantane skeleton is consistent with expectations and is not significantly distorted by the carboxylic acid substituent.^[4] The most prominent feature of the crystal packing is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules.^{[2][3]} This O-H...O hydrogen bonding is a common and robust motif observed in the solid-state structures of carboxylic acids.^[3] The O...O distances in these hydrogen bonds range from 2.616(11) to 2.752(15) Å.^[4]

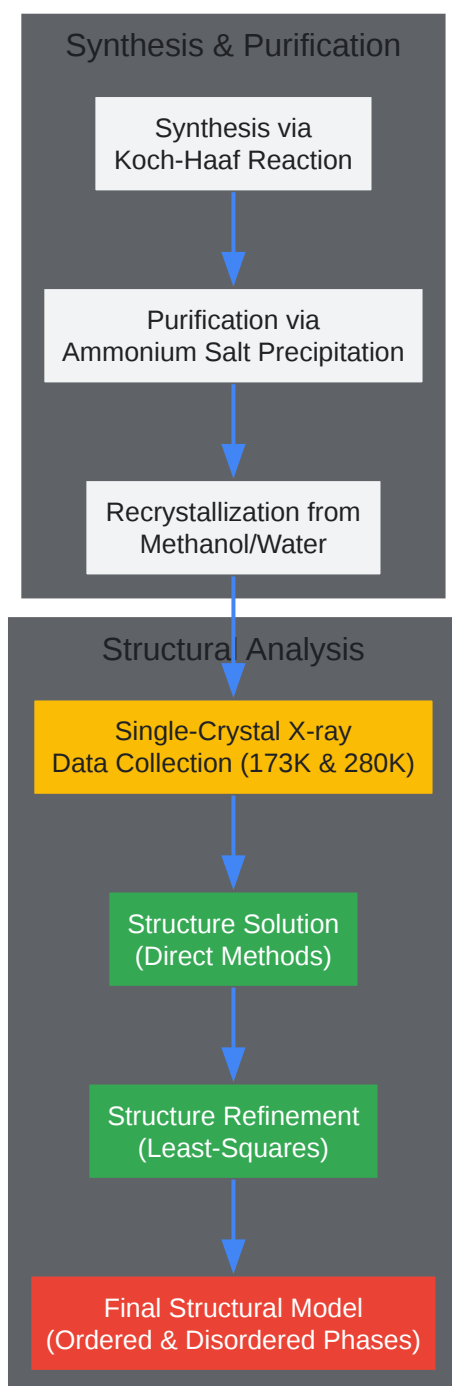
Order-Disorder Phase Transition

A key finding from the temperature-dependent study is the presence of an order-disorder transition.^[3]

- At 173 K (Low Temperature): The crystal structure is fully ordered. Each atom occupies a single, well-defined position.^[4]
- At 280 K (Room Temperature): The structure exhibits significant disorder. The adamantyl group adopts two distinct orientations with an occupancy ratio of approximately 60:40.^{[3][4]} The carboxylic acid group is also disordered, showing two orientations that differ by about 170°. ^[4] This disorder is a classic example of how increased thermal energy allows molecules to occupy multiple conformations within the crystal lattice.

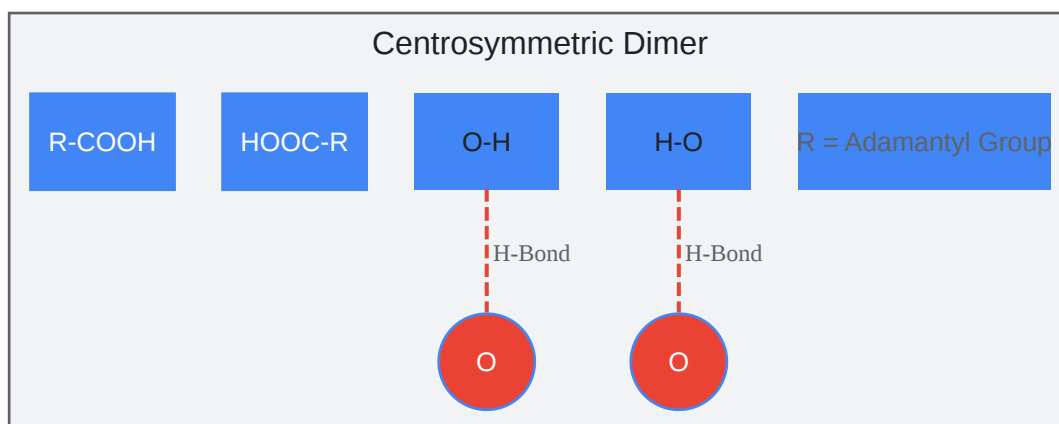
Visualizations

The following diagrams illustrate the experimental workflow and the fundamental structural motif of **1-adamantanecarboxylic acid**.



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Figure 1. Experimental workflow for the crystal structure analysis of **1-adamantanecarboxylic acid**.



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Figure 2. Schematic of the hydrogen-bonded dimer motif in crystalline **1-adamantanecarboxylic acid**.

Conclusion

The crystal structure of **1-adamantanecarboxylic acid** has been successfully elucidated at both 173 K and 280 K.[3] The analysis confirms that the molecules pack as centrosymmetric, hydrogen-bonded dimers in the solid state.[3][4] Furthermore, the study provides a clear example of a temperature-induced order-disorder phase transition, where the molecular components gain conformational freedom at higher temperatures.[4] This detailed structural knowledge is invaluable for professionals in drug development and materials science, as it provides a foundational understanding of the solid-state behavior of this versatile molecular building block, enabling more precise control over the design of advanced materials and pharmaceutical compounds.

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